molecular formula C4H10O4S B1207226 2,2'-Sulfonyldiethanol CAS No. 2580-77-0

2,2'-Sulfonyldiethanol

Cat. No. B1207226
CAS RN: 2580-77-0
M. Wt: 154.19 g/mol
InChI Key: QQLILYBIARWEIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfones, including compounds similar to 2,2'-Sulfonyldiethanol, can be synthesized through various methods. Recent advances in sulfone synthesis emphasize the efficiency and versatility of these routes. For instance, the synthesis of sulfones has been achieved via selective C-H functionalization, highlighting a powerful alternative to traditional methods (Shaaban et al., 2017). Furthermore, palladium-catalyzed regio- and enantioselective hydrosulfonylation of 1,3-dienes with sulfinic acids demonstrates the atom- and step-economical access to chiral allylic sulfones (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of sulfones, including 2,2'-Sulfonyldiethanol, features a sulfonyl group (SO2) bonded to two alkyl or aryl groups. The electronic structure and geometry of sulfones have been studied through crystallography and molecular modeling. The analysis of similar sulfone structures shows significant electron delocalization in the sulfonyl group, contributing to their chemical stability and reactivity (Haas et al., 1996).

Chemical Reactions and Properties

Sulfones are known for their diverse chemical reactivity, which includes nucleophilic substitution, elimination, and oxidation-reduction reactions. The unique reactivity of sulfones allows for their use in various organic transformations. For example, the catalytic decarboxylative radical sulfonylation with sulfinates provides an efficient pathway for synthesizing sulfones under mild conditions, highlighting their broad substrate scope and functional group compatibility (He et al., 2020).

Physical Properties Analysis

Sulfones exhibit distinctive physical properties, including high boiling points, solubility in organic solvents, and stability under a range of temperatures and pH conditions. These properties make sulfones, like 2,2'-Sulfonyldiethanol, valuable as solvents, reagents, and intermediates in organic synthesis.

Chemical Properties Analysis

The chemical properties of sulfones derive from the sulfonyl group's electron-withdrawing nature, affecting their acidity, reactivity towards nucleophiles, and redox behavior. Sulfones can serve as electrophiles in substitution reactions, and their sulfonyl group can be transformed into other functional groups through reduction or elimination reactions.

Scientific Research Applications

Gas Sorption and Proton Conductivity

A study by (Zhou et al., 2016) explored the application of a novel sulfonate-carboxylate ligand and its lanthanide-organic frameworks. These frameworks demonstrated affinity for quadrupolar molecules like CO2 and C2H2. Additionally, they exhibited humidity- and temperature-dependent proton conductivity, potentially useful in various scientific applications.

Sulfur-Containing Polymers

(Kausar et al., 2014) discussed the development of sulfur-containing polymers with a focus on polyamides, polyimides, and other classes. These polymers, enriched with sulfur-based groups like sulfone, showed promise in applications like flame retardants and fuel cell materials.

Perfluorinated Sulfonic-Acid Ionomers

In a comprehensive review, (Kusoglu & Weber, 2017) summarized developments in perfluorinated sulfonic-acid (PFSA) membranes. These membranes are integral in bridging electrochemistry and polymer physics, and their complex behavior plays a key role in emerging technologies.

Synthesis of Sulfonated Compounds

Research by (An & Wu, 2017) focused on synthesizing sulfonated compounds through a reaction involving sulfur dioxide. This study contributes to the understanding of the synthesis processes involving sulfur compounds in scientific research.

Sulfonated Polyurethane as Corrosion Inhibitor

(Banerjee et al., 2011) described the synthesis of sulfonated polyurethane ionomers used as corrosion inhibitors. Their study highlights the effectiveness of these compounds in protecting metals in acidic environments.

Safety And Hazards

2,2’-Sulfonyldiethanol may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing vapors and seeking medical attention if respiratory symptoms occur .

properties

IUPAC Name

2-(2-hydroxyethylsulfonyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c5-1-3-9(7,8)4-2-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLILYBIARWEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062533
Record name 2,2'-Sulfonyl bisethanol
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Ethanol, 2,2'-sulfonylbis-
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Product Name

2,2'-Sulfonyldiethanol

CAS RN

2580-77-0
Record name β-Hydroxyethyl sulfone
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Record name 2,2'-Sulfinylbisethanol
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Record name 2,2'-Sulfonyldiethanol
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Record name 2,2'-Sulfonyldiethanol
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Record name Ethanol, 2,2'-sulfonylbis-
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Record name 2,2'-Sulfonyl bisethanol
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Record name Bis(2-hydroxyethyl) sulphone
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Record name 2,2'-SULFONYL BISETHANOL
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Synthesis routes and methods

Procedure details

PEG-vinylsulfone (PEG-VS) was synthesized from four-arm or eight-arm PEG (mol. wt. 10,000, Shearwater Polymers, Huntsville, Ala.) in four steps using a modification of the methods described by Morpurgo et al. (Bioconjugate Chemistry, 1996, 7: 363-368). In the first step, PEGmesylate was formed by the reaction of mesyl chloride with PEG under nitrogen. PEG (25 g) dissolved in 300 mL toluene was dried by azeotropic distillation until the final volume was 150 mL. After cooling, 50 mL of dichloromethane (DCM) was added to prevent precipitation of PEG. The solution was cooled on ice for 15 min, and 5.58 mL triethylamine (TEA, 2 equiv.) was added. Next, 3.10 mL methane sulfonyl chloride (2 equiv.) was added dropwise and allowed to react for 20 h. The TEA salt was filtered out and the total volume was reduced to approx. 20 mL by rotary evaporation. PEG was precipitated by addition of ice-cold diethyl ether, recovered by filtration, and dried under vacuum: 1H NMR (CDCl3) 3.13 ppm (s, 3H, —SO2CH3), 3.61 ppm (PEG backbone), 4.35 ppm (t, 2H, —CH2OSO2—). In the second step, PEG-mesylate was reacted with β-mercaptoethanol to form PEG-hydroxyethylsulfide. The PEG-mesylate (15.5 g) was dissolved in 150 mL sodium borate buffer (50 mM, pH 8), 3.5 mL of 14.3 M β-mercaptoethanol (4 equiv.) was added, and the solution was allowed to react at reflux under nitrogen for 3 h. The PEG was extracted twice with DCM, and the volume was reduced to approx. 20 mL by rotary evaporation. PEG was precipitated by addition of ice-cold diethyl ether, recovered by filtration, and dried under vacuum: 1H NMR (CDCl3) 2.72 ppm (t, 2H, —CH2S—), 2.75 ppm (t, 2H, —SCH2—), 3.61 ppm (PEG backbone). Next, the sulfide was oxidized using hydrogen peroxide to form PEG-hydroxyethylsulfone. PEG-hydroxyethylsulfide (12.79 g) was dissolved in 50 mL distilled water with 1.69 g sodium tungstate (0.5 equiv.). The solution was cooled to near 0° C. and reacted with 2.09 mL 30% hydrogen peroxide (2 equiv.) overnight on ice. The PEG was extracted twice with DCM. The total volume of DCM was reduced to approx. 20 mL by rotary evaporation. PEG was precipitated by addition of ice-cold diethyl ether, recovered by filtration, and dried under vacuum: 1H NMR (CDCl3) 3.32 ppm (t, 2H, —CH2SO2—), 3.39 ppm (t, 2H, —SO2CH2—), 3.61 ppm (PEG backbone), 3.92 ppm (t, 2H, —OCH2CH2SO2—), 4.03 ppm (t, 2H, —SO2CH2CH2OH). In the final step, the hydroxyethylsulfone was converted to a vinyl sulfone. PEG-hydroxyethylsulfone (7.97 g) was dried by azeotropic distillation in toluene until the final volume was 150 mL. After cooling, 50 mL DCM was added to prevent precipitation of the PEG. The solution was cooled on ice for 15 min, then 2.68 mL TEA (3 equiv.) was added. Next, 0.75 mL mesyl chloride (1.5 equiv.) was added dropwise, and the solution was allowed to react for 24 h. Another 2.68 mL TEA (3 equiv.) was added, followed by 0.75 mL mesyl chloride (1.5 equiv. added dropwise), and the reaction was carried out overnight. The TEA salt was filtered out and the total volume was reduced to approx. 20 mL by rotary evaporation. PEG was precipitated by addition of ice-cold diethyl ether, recovered by filtration, and dried under vacuum: 1H NMR (CDCl3) 3.61 ppm (PEG backbone), 6.04 ppm (d, 1H, ═CH2), 6.35 ppm (d, 1H, ═CH2), 6.79 ppm (q, 1H, —SO2CH═).
Name
PEG-mesylate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
39
Citations
CR Stahl - Analytical Chemistry, 1962 - ACS Publications
2, 2'-Thiodiethanol is first converted into 2, 2'-sulfinyldiethanol and then into 2, 2'-sulfonyldiethanolby oxida-tion. The oxidation to the sulfoxide is rapid and complete, but the sulfoxide to …
Number of citations: 0 pubs.acs.org
PC Bossle, MW Ellzy, JJ Martin - 1993 - osti.gov
2,2'-Thiodiethanol (thiodiglycol) (TDG), the major hydrolytic breakdown product of mustard gas (bis(2-chloroethyl)sulfide), is oxidized gradually in water to its sulfoxide analogue 2,2'-…
Number of citations: 2 www.osti.gov
DG Naik, VS Nadkarni - Radiation Physics and Chemistry, 2019 - Elsevier
This paper describes the synthesis and performance of two novel poly (sulfone-carbonate) polymeric detectors for rapid revelation of charged particle tracks by chemical etching. Both …
Number of citations: 4 www.sciencedirect.com
C Gupta, A Khusro, AZM Salem - Microbial pathogenesis, 2019 - Elsevier
The emerging incidence of antibiotic resistance trait among the bacteria populating poultry presents a devastating public health issue. On the other hand, at present, diabetes and …
Number of citations: 15 www.sciencedirect.com
DG Naik, VM Pawar, VS Nadkarni, AM Mhatre… - Proceedings of the …, 2019 - inis.iaea.org
[en] Recently Diptesh G. Naik and Vishnu S. Nadkarni have reported the development of two novel polymers, containing sulfone and allylic carbonate functionality ie poly (2, 2’-…
Number of citations: 0 inis.iaea.org
Z Lian, R Yang, L Zhao, G Shi, L Liang, D Qin… - Forensic Science …, 2021 - Elsevier
Considering the high use of inkjet printing in forgery cases, the classification of inkjet printing is particularly important in questioned document examination. In this work, a universal GC–…
Number of citations: 11 www.sciencedirect.com
V García‐Ruiz, L E. Martín‐Otero… - Biotechnology …, 2002 - Wiley Online Library
A new strain of Alcaligenes xylos oxyd ans able to aerobically cometabolize thiodiglycol, the primary hydrolysis product of sulfur mustard, was isolated and tested in a laboratory scale …
Number of citations: 15 aiche.onlinelibrary.wiley.com
RT Pon - Current Protocols in Nucleic Acid Chemistry, 2005 - Wiley Online Library
Phosphoramidite reagents (linker phosphoramidites) containing a cleavable 3′‐ester linkage between the nucleoside and the phosphoramidite group can be used to attach the first …
S Patnaik, SK Dash, D Sethi, A Kumar… - Bioconjugate …, 2012 - ACS Publications
An engineered polymer support 5 has been prepared for the solid-phase assembly of 3′-carboxyalkyl-modified oligonucleotides using commonly available reagents. A two-step …
Number of citations: 17 pubs.acs.org
DF Kuemmel - Analytical Chemistry, 1962 - ACS Publications
0.53 0.51 0.78 0.81 1.29 1.31 1.37 1.35 1.40 1.44 2.34 2.24 ence is considered on the basis of sul-foxide present, the variation is 4 to 5%. However, a 5% error in the sulfoxide value …
Number of citations: 48 pubs.acs.org

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